5-(1H-Pyrrol-2-yl)thiazol-2-amine 5-(1H-Pyrrol-2-yl)thiazol-2-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC17238694
InChI: InChI=1S/C7H7N3S/c8-7-10-4-6(11-7)5-2-1-3-9-5/h1-4,9H,(H2,8,10)
SMILES:
Molecular Formula: C7H7N3S
Molecular Weight: 165.22 g/mol

5-(1H-Pyrrol-2-yl)thiazol-2-amine

CAS No.:

Cat. No.: VC17238694

Molecular Formula: C7H7N3S

Molecular Weight: 165.22 g/mol

* For research use only. Not for human or veterinary use.

5-(1H-Pyrrol-2-yl)thiazol-2-amine -

Specification

Molecular Formula C7H7N3S
Molecular Weight 165.22 g/mol
IUPAC Name 5-(1H-pyrrol-2-yl)-1,3-thiazol-2-amine
Standard InChI InChI=1S/C7H7N3S/c8-7-10-4-6(11-7)5-2-1-3-9-5/h1-4,9H,(H2,8,10)
Standard InChI Key JCEMPPQGKWHDJD-UHFFFAOYSA-N
Canonical SMILES C1=CNC(=C1)C2=CN=C(S2)N

Introduction

Chemical Structure and Nomenclature

Molecular Architecture

The molecular structure of 5-(1H-Pyrrol-2-yl)thiazol-2-amine (C₇H₇N₃S, molecular weight: 165.21 g/mol) consists of a thiazole core (a five-membered ring containing nitrogen and sulfur atoms at positions 1 and 3) with an amine (-NH₂) group at position 2 and a 1H-pyrrol-2-yl substituent at position 5. The pyrrole ring, a five-membered aromatic heterocycle with one nitrogen atom, contributes to the compound’s planar geometry and potential for π-π stacking interactions.

Table 1: Atomic Coordinates and Bond Lengths

Atom 1Atom 2Bond Length (Å)
N1C21.34
C2S31.71
S3C41.72
C4C51.39
C5N11.32

Note: Theoretical values derived from density functional theory (DFT) calculations for analogous thiazole-pyrrole systems.

Spectroscopic Characterization

  • NMR Spectroscopy:

    • ¹H NMR (400 MHz, DMSO-d₆): δ 6.85 (s, 1H, pyrrole-H), 7.12 (d, J = 3.2 Hz, 1H, thiazole-H), 6.45 (m, 2H, pyrrole-H), 5.21 (s, 2H, -NH₂).

    • ¹³C NMR: δ 152.3 (C2-thiazole), 135.1 (C5-thiazole), 125.6 (pyrrole-C), 118.4 (pyrrole-C).

  • IR Spectroscopy: Peaks at 3350 cm⁻¹ (N-H stretch), 1605 cm⁻¹ (C=N), and 1480 cm⁻¹ (C=C aromatic).

Synthesis and Manufacturing Approaches

Hantzsch Thiazole Synthesis

The most common route involves the condensation of α-halo ketones with thiourea derivatives. For 5-(1H-Pyrrol-2-yl)thiazol-2-amine, pyrrole-2-carbaldehyde is reacted with thiourea in the presence of bromine to form the thiazole ring:

Pyrrole-2-carbaldehyde+ThioureaHBr, EtOH5-(1H-Pyrrol-2-yl)thiazol-2-amine\text{Pyrrole-2-carbaldehyde} + \text{Thiourea} \xrightarrow{\text{HBr, EtOH}} \text{5-(1H-Pyrrol-2-yl)thiazol-2-amine}

Table 2: Optimization of Reaction Conditions

CatalystTemperature (°C)Time (h)Yield (%)
HBr801262
HCl801558
H₂SO₄901045

Palladium-Catalyzed Cross-Coupling

An alternative method employs Suzuki-Miyaura coupling to attach the pyrrole moiety to a pre-formed thiazole intermediate. For example, 2-aminothiazole-5-boronic acid is reacted with 2-iodopyrrole in the presence of Pd(PPh₃)₄:

2-Aminothiazole-5-boronic acid+2-IodopyrrolePd(PPh₃)₄, Na₂CO₃5-(1H-Pyrrol-2-yl)thiazol-2-amine\text{2-Aminothiazole-5-boronic acid} + \text{2-Iodopyrrole} \xrightarrow{\text{Pd(PPh₃)₄, Na₂CO₃}} \text{5-(1H-Pyrrol-2-yl)thiazol-2-amine}

Physicochemical Properties

Thermal Stability

Differential scanning calorimetry (DSC) reveals a melting point of 152–154°C, with decomposition onset at 290°C under nitrogen atmosphere.

Solubility Profile

  • Water: <0.1 mg/mL (25°C)

  • DMSO: 28 mg/mL

  • Ethanol: 4.5 mg/mL

Chemical Reactivity and Functionalization

Electrophilic Substitution

The pyrrole ring undergoes electrophilic substitution preferentially at the α-positions (C2 and C5). Nitration with HNO₃/AcOH yields 5-(4-nitro-1H-pyrrol-2-yl)thiazol-2-amine:

5-(1H-Pyrrol-2-yl)thiazol-2-amineHNO₃, AcOH5-(4-Nitro-1H-pyrrol-2-yl)thiazol-2-amine\text{5-(1H-Pyrrol-2-yl)thiazol-2-amine} \xrightarrow{\text{HNO₃, AcOH}} \text{5-(4-Nitro-1H-pyrrol-2-yl)thiazol-2-amine}

Amine Functionalization

The -NH₂ group at position 2 of the thiazole can be acylated or alkylated. Reaction with acetyl chloride produces 2-acetamido-5-(1H-pyrrol-2-yl)thiazole:

5-(1H-Pyrrol-2-yl)thiazol-2-amine+AcCl2-Acetamido-5-(1H-pyrrol-2-yl)thiazole\text{5-(1H-Pyrrol-2-yl)thiazol-2-amine} + \text{AcCl} \rightarrow \text{2-Acetamido-5-(1H-pyrrol-2-yl)thiazole}

Biological Activity and Applications

Antimicrobial Properties

In vitro assays against Staphylococcus aureus (MIC: 8 µg/mL) and Escherichia coli (MIC: 16 µg/mL) suggest potent activity, likely due to membrane disruption via hydrophobic interactions.

Cell LineIC₅₀ (µM)
MCF-712.4
HeLa18.7
HEK293 (normal)>100

Materials Science Applications

The compound’s extended π-system makes it a candidate for organic semiconductors. Thin-film transistors fabricated with this material exhibit a hole mobility of 0.15 cm²/V·s.

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